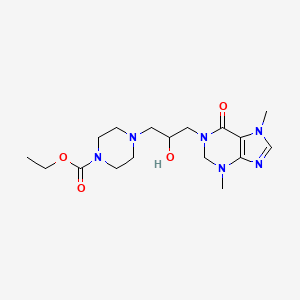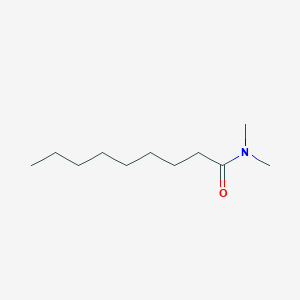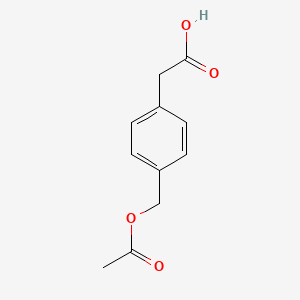
4-Acetoxymethylphenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetoxymethylphenylacetic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of phenylacetic acid where an acetoxymethyl group is attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting from Phenylacetic Acid: One common synthetic route involves the reaction of phenylacetic acid with chloroacetic acid in the presence of a base to form 4-(chloromethyl)phenylacetic acid, which is then reacted with acetic anhydride to yield this compound.
Starting from Benzene: Another method involves the Friedel-Crafts acylation of benzene with chloroacetic acid followed by acetylation.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as 4-acetoxymethylbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the acetoxymethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: 4-Acetoxymethylbenzoic acid
Reduction: 4-(Hydroxymethyl)phenylacetic acid
Substitution: Various substituted phenylacetic acids
Scientific Research Applications
4-Acetoxymethylphenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to understand metabolic pathways.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 4-acetoxymethylphenylacetic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
4-Acetoxymethylphenylacetic acid is similar to other phenylacetic acid derivatives, such as:
Phenylacetic acid: The parent compound without the acetoxymethyl group.
4-Hydroxymethylphenylacetic acid: A related compound where the acetoxymethyl group is replaced by a hydroxymethyl group.
4-Methylphenylacetic acid: A compound with a methyl group instead of the acetoxymethyl group.
Uniqueness: this compound is unique due to the presence of the acetoxymethyl group, which imparts different chemical properties compared to its analogs. This group can influence the compound's reactivity, solubility, and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
61165-81-9 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-[4-(acetyloxymethyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-7-10-4-2-9(3-5-10)6-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) |
InChI Key |
WTGLCAJZNIBTQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



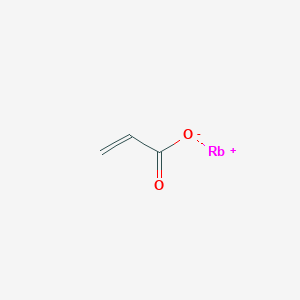
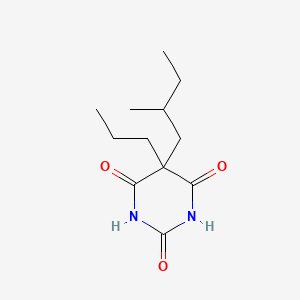
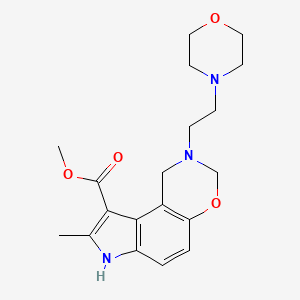
![[Dibutyl-[2-(2,2,4-trimethylpentylsulfanyl)acetyl]oxystannyl] 2-(2,2,4-trimethylpentylsulfanyl)acetate](/img/structure/B15348902.png)

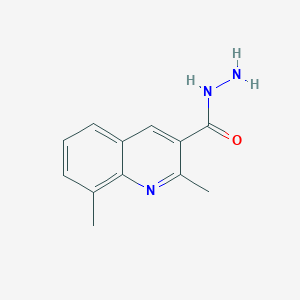

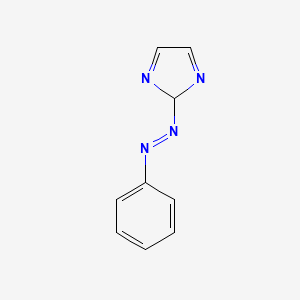
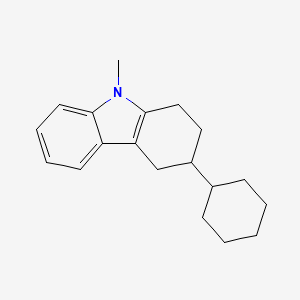
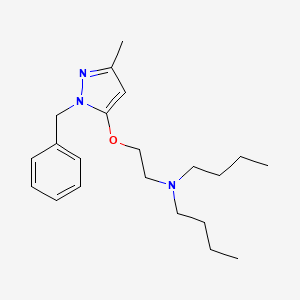
![1-(2,5-dimethylthiophen-3-yl)-2-(N-[2-(2,5-dimethylthiophen-3-yl)-2-oxoethyl]anilino)ethanone](/img/structure/B15348950.png)
